molecular formula C23H44N2O4 B613666 Boc-nle-oh.dcha CAS No. 21947-32-0

Boc-nle-oh.dcha

Cat. No. B613666
CAS RN: 21947-32-0
M. Wt: 231,29*181,32 g/mole
InChI Key: BFEVJIUEBDZIJQ-WDBKTSHHSA-N
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Description

Boc-Nle-OH.DCHA, also known as N-α-t.-Boc-L-norleucine dicyclohexylammonium salt, is a standard building block for the introduction of norleucine amino-acid residues by Boc SPPS12. It is supplied as a DCHA-salt since the free acid is not crystalline2.



Synthesis Analysis

Boc-Nle-OH.DCHA is used in peptide synthesis12. It is suitable for Boc solid-phase peptide synthesis1. However, the specific synthesis process is not detailed in the available resources.



Molecular Structure Analysis

The empirical formula of Boc-Nle-OH.DCHA is C12H23N · C11H21NO412. Its molecular weight is 412.6112.



Chemical Reactions Analysis

Boc-Nle-OH.DCHA is used in Boc solid-phase peptide synthesis1. However, the specific chemical reactions involving Boc-Nle-OH.DCHA are not detailed in the available resources.



Physical And Chemical Properties Analysis

Boc-Nle-OH.DCHA is a white to slight yellow to beige powder13. Its optical rotation α 25/D (c=1 in methanol) is +8.5 - +11.5 °13. The purity of Boc-Nle-OH.DCHA is ≥ 98% as determined by TLC13.


Scientific Research Applications

Safety And Hazards

Boc-Nle-OH.DCHA is classified as a combustible solid12. It is also highly hazardous to water (WGK 3)12. The flash point is not applicable12.


Future Directions

The future directions of Boc-Nle-OH.DCHA are not detailed in the available resources. However, given its role in peptide synthesis, it may continue to be a valuable tool in the field of biochemistry and pharmaceuticals.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h11-13H,1-10H2;8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEVJIUEBDZIJQ-WDBKTSHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944539
Record name N-[tert-Butoxy(hydroxy)methylidene]norleucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-nle-oh.dcha

CAS RN

21947-32-0
Record name L-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21947-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((tert-Butoxy)carbonyl)-L-norleucine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021947320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[tert-Butoxy(hydroxy)methylidene]norleucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxy)carbonyl]-L-norleucine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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